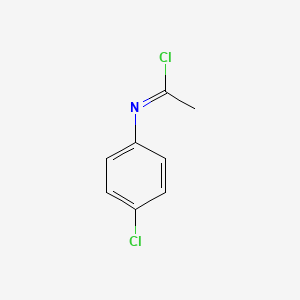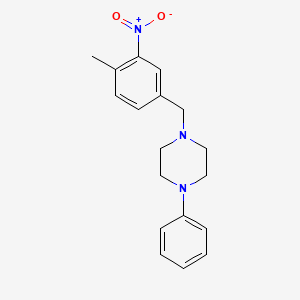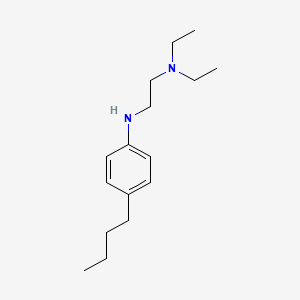
N~2~-(4-Butylphenyl)-N~1~,N~1~-diethylethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(4-Butylphenyl)-N~1~,N~1~-diethylethane-1,2-diamine is an organic compound that belongs to the class of aromatic amines This compound features a butyl-substituted phenyl group attached to an ethane-1,2-diamine backbone, with two ethyl groups on the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-Butylphenyl)-N~1~,N~1~-diethylethane-1,2-diamine typically involves the reaction of 4-butylaniline with diethylamine and ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Step 1: 4-Butylaniline is reacted with diethylamine in the presence of a catalyst such as palladium on carbon (Pd/C) to form an intermediate.
Step 2: The intermediate is then treated with ethylene oxide under basic conditions to yield N2-(4-Butylphenyl)-N~1~,N~1~-diethylethane-1,2-diamine.
Industrial Production Methods
In an industrial setting, the production of N2-(4-Butylphenyl)-N~1~,N~1~-diethylethane-1,2-diamine may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N~2~-(4-Butylphenyl)-N~1~,N~1~-diethylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H~2~) in the presence of a metal catalyst like palladium (Pd) to reduce any oxidized forms back to the original amine.
Substitution: Nucleophilic substitution reactions can occur at the amine nitrogen atoms, where alkyl or aryl groups can be introduced using appropriate alkylating or arylating agents.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, mild temperatures.
Substitution: Alkyl halides, aryl halides, solvents like dichloromethane (DCM) or tetrahydrofuran (THF).
Major Products
Oxidation: Corresponding nitroso or nitro derivatives.
Reduction: Original amine or partially reduced intermediates.
Substitution: Alkylated or arylated amine derivatives.
Aplicaciones Científicas De Investigación
N~2~-(4-Butylphenyl)-N~1~,N~1~-diethylethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of N2-(4-Butylphenyl)-N~1~,N~1~-diethylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- N~2~-(4-Methylphenyl)-N~1~,N~1~-diethylethane-1,2-diamine
- N~2~-(4-Ethylphenyl)-N~1~,N~1~-diethylethane-1,2-diamine
- N~2~-(4-Propylphenyl)-N~1~,N~1~-diethylethane-1,2-diamine
Uniqueness
N~2~-(4-Butylphenyl)-N~1~,N~1~-diethylethane-1,2-diamine is unique due to the presence of the butyl group, which imparts distinct steric and electronic properties. This can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications where these properties are advantageous.
Propiedades
Número CAS |
74474-08-1 |
|---|---|
Fórmula molecular |
C16H28N2 |
Peso molecular |
248.41 g/mol |
Nombre IUPAC |
N-(4-butylphenyl)-N',N'-diethylethane-1,2-diamine |
InChI |
InChI=1S/C16H28N2/c1-4-7-8-15-9-11-16(12-10-15)17-13-14-18(5-2)6-3/h9-12,17H,4-8,13-14H2,1-3H3 |
Clave InChI |
MSUWCNYPFOIPDQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC=C(C=C1)NCCN(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



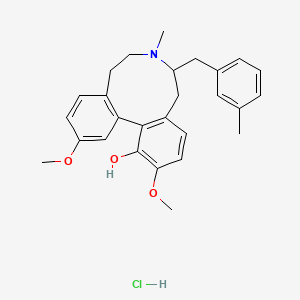
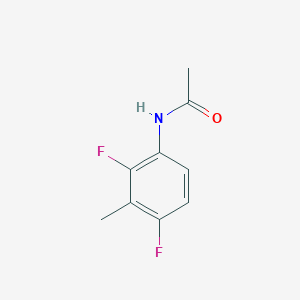
![Lithium, [1-(diphenylphosphino)-2,4-cyclopentadien-1-yl]-](/img/structure/B14434953.png)
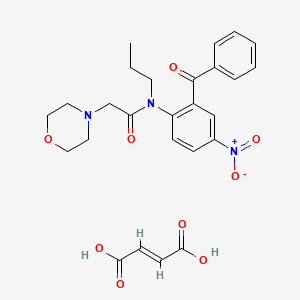
![7-Cyanobicyclo[2.2.1]heptan-7-yl trifluoromethanesulfonate](/img/structure/B14434963.png)
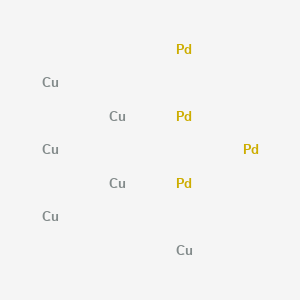
![2'-O-[(4-Methoxyphenyl)methyl]uridine](/img/structure/B14434965.png)
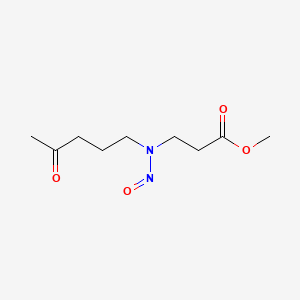
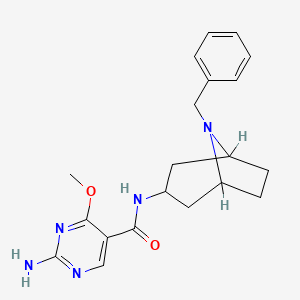
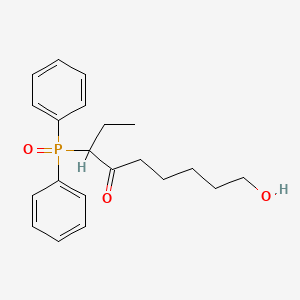
![Methyl bis[(1H-tetrazol-1-yl)]phosphinite](/img/structure/B14434984.png)
